methyl3-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylatehydrochloride
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Overview
Description
methyl3-aminotricyclo[2210,2,6]heptane-1-carboxylatehydrochloride is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl3-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylatehydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the amino and ester groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
methyl3-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the reaction pathway and product distribution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
methyl3-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Research into its potential therapeutic applications includes exploring its effects on various biological targets and pathways.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its stability and reactivity.
Mechanism of Action
The mechanism by which methyl3-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylatehydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological responses. The compound’s tricyclic structure allows it to fit into unique binding sites, influencing its activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[2.2.1.02,6]heptane: A simpler tricyclic compound with similar structural features but lacking the amino and ester groups.
Methyl tricyclo[4.1.0.02,7]heptane-1-carboxylate: Another tricyclic compound with a different ring system and functional groups.
Uniqueness
methyl3-aminotricyclo[2210,2,6]heptane-1-carboxylatehydrochloride stands out due to its specific combination of functional groups and tricyclic structure, which confer unique chemical properties and reactivity
Properties
IUPAC Name |
methyl 3-aminotricyclo[2.2.1.02,6]heptane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-8(11)9-3-4-2-5(9)6(9)7(4)10;/h4-7H,2-3,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJMLUWSGAPZBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC1C2C3N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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